molecular formula C24H19FN4O B7729063 (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide CAS No. 956691-12-6

(2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide

Cat. No.: B7729063
CAS No.: 956691-12-6
M. Wt: 398.4 g/mol
InChI Key: IMVBXUCNVVHFSW-JLHYYAGUSA-N
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Description

(2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluorophenyl and a phenyl group, along with a pyridinylmethyl group attached to a propenamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester.

    Substitution reactions: The pyrazole ring is then substituted with a fluorophenyl and a phenyl group through electrophilic aromatic substitution or cross-coupling reactions.

    Amide formation: The final step involves the formation of the amide bond by reacting the substituted pyrazole with pyridin-3-ylmethylamine and an appropriate acylating agent under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide
  • (2E)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O/c25-21-11-8-19(9-12-21)24-20(17-29(28-24)22-6-2-1-3-7-22)10-13-23(30)27-16-18-5-4-14-26-15-18/h1-15,17H,16H2,(H,27,30)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVBXUCNVVHFSW-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=CC(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C/C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364149
Record name (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956691-12-6
Record name (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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